3-Ethyl-4-propylisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-ethyl-4-propyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H17NO/c1-3-7-11-10-8-5-6-9-12(10)14(16)15-13(11)4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
JPUHVBGSKVRCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=O)C2=CC=CC=C21)CC |
Origin of Product |
United States |
The Significance of Isoquinolinone Heterocycles in Science
The isoquinolin-1(2H)-one core, a nitrogen-containing heterocyclic compound, is a privileged scaffold in the fields of medicinal chemistry and chemical biology. rsc.orgnih.gov This structural motif is found in a variety of naturally occurring alkaloids and has been the basis for numerous synthetic molecules with a wide array of biological activities. mdpi.comnih.gov The unique, rigid framework of the isoquinolinone ring system makes it an attractive starting point for the design of new therapeutic agents. researchgate.net
The versatility of the isoquinolinone scaffold allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. nih.gov This has led to the development of isoquinolinone derivatives with applications as antitumor, antimicrobial, anti-inflammatory, and even spasmolytic agents. mdpi.com
A Look Back: the History of Isoquinolin 1 2h One Research
The study of isoquinolin-1(2H)-one and its derivatives has a rich history, dating back to the isolation of the parent compound, also known as isocarbostyril, from coal tar in the late 19th century. slideshare.net Early research focused on the isolation and characterization of naturally occurring isoquinolinone alkaloids. nih.gov These natural products, with their complex and diverse structures, provided the initial impetus for synthetic chemists to develop methods for constructing the isoquinolinone core.
Over the years, a multitude of synthetic strategies have been developed to access this important heterocyclic system. researchgate.netresearchgate.net These methods have evolved from classical name reactions to modern metal-catalyzed cross-coupling and C-H activation techniques, allowing for the efficient and regioselective synthesis of a vast library of substituted isoquinolinone derivatives. researchgate.net This has been instrumental in exploring the structure-activity relationships (SAR) of this class of compounds.
The Case for Investigating 3 Ethyl 4 Propylisoquinolin 1 2h One
For instance, the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives has been pursued to screen for potential agrochemical agents. nih.govrsc.org Furthermore, research into 1,3-disubstituted 3,4-dihydroisoquinolines has revealed their potential as smooth muscle relaxants. mdpi.com The synthesis and evaluation of 3-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) analogs have also been carried out to probe their inhibitory effects on enzymes like phenylethanolamine N-methyltransferase. nih.gov
Uncharted Territory: the Research Gap
Retrosynthetic Analysis and Key Disconnections for this compound
A logical retrosynthetic analysis of This compound (I) reveals several key disconnections that lead back to simpler, more readily available starting materials. The most common strategies for the formation of the isoquinolinone ring involve the formation of one or two carbon-carbon or carbon-nitrogen bonds in the final cyclization step.
Scheme 1: Key Retrosynthetic Disconnections for this compound
Disconnection A (C4-C4a and N2-C3 bond cleavage): This disconnection points towards a transition metal-catalyzed annulation of a substituted benzamide (B126) with an appropriately substituted alkyne. This is a powerful and modern approach that allows for the convergent assembly of the isoquinolinone core. The key precursors would be a 2-halobenzamide or a benzamide suitable for C-H activation, and 3-heptyne (B1585052).
Disconnection B (N2-C1 and C3-C4 bond cleavage): This classical approach suggests a condensation reaction between a homophthalic acid derivative (or its equivalent) and a precursor that provides the N2, C3, and C4 atoms. For the target molecule, this would involve a reaction with a species equivalent to 3-aminopentane, which is challenging due to the required regioselectivity. A more plausible variation involves the reaction of homophthalic anhydride (B1165640) with an imine derived from propionaldehyde (B47417) and ammonia, followed by alkylation at the C4 position.
Disconnection C (C4a-C5 and N2-C3 bond cleavage): This less common approach would involve the cyclization of a pre-functionalized aromatic precursor already containing the ethyl and propyl groups.
Classical and Modern Approaches to Isoquinolin-1(2H)-one Core Synthesis
The synthesis of the isoquinolin-1(2H)-one core has been a subject of extensive research, leading to the development of both classical and modern synthetic methods.
Ring-Closing Strategies and Cyclocondensation Reactions
Classical methods for the synthesis of isoquinolin-1(2H)-ones often rely on cyclocondensation reactions. A prominent example is the Castagnoli–Cushman reaction , which involves the reaction of a homophthalic anhydride with an imine. nih.gov This reaction proceeds via a [4+2] cycloaddition-elimination mechanism to afford a 3,4-dihydroisoquinolin-1(2H)-one, which can then be oxidized to the corresponding isoquinolin-1(2H)-one.
The general scheme for the Castagnoli-Cushman reaction is as follows:
Scheme 2: Generalized Castagnoli-Cushman Reaction
For the synthesis of 3,4-disubstituted isoquinolin-1(2H)-ones, the substitution pattern of the imine dictates the substituent at the C3 position, while the homophthalic anhydride can be varied to introduce substituents on the benzo portion of the ring system. The reaction is often carried out by refluxing the reactants in a non-polar solvent like toluene. nih.gov
Palladium-Catalyzed Cyclization and Other Transition Metal-Mediated Syntheses
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the construction of heterocyclic systems, and the isoquinolin-1(2H)-one core is no exception. Palladium-catalyzed C-H activation and annulation reactions have emerged as a particularly powerful tool. mdpi.com In a typical reaction, a benzamide derivative is coupled with an alkyne in the presence of a palladium catalyst and an oxidant.
A plausible mechanism for the palladium-catalyzed synthesis of isoquinolinones involves the following steps:
Coordination of the palladium catalyst to the directing group of the benzamide (e.g., an N-methoxy or N-pivaloyloxy group).
Ortho-palladation via C-H activation to form a palladacycle intermediate.
Coordinative insertion of the alkyne into the Pd-C bond.
Reductive elimination to form the isoquinolinone ring and regenerate the active palladium catalyst. mdpi.com
Rhodium and copper-catalyzed syntheses have also been reported, offering alternative pathways and selectivities. nih.gov
Direct and Selective Synthesis of this compound
The direct and selective synthesis of This compound presents a significant challenge, primarily due to the need to control the regioselectivity of the substitution at the C3 and C4 positions.
Optimization of Reaction Conditions and Reagent Systems
Based on the modern synthetic approaches, a plausible route to This compound would involve the palladium-catalyzed annulation of a suitable benzamide with an unsymmetrical alkyne, such as 3-heptyne.
Scheme 3: Proposed Palladium-Catalyzed Synthesis of this compound
The optimization of this reaction would be critical to achieve a high yield and regioselectivity. Key parameters to consider include:
| Parameter | Effect on Reaction | Example Conditions |
| Palladium Catalyst | The choice of palladium source can influence catalytic activity and selectivity. | Pd(OAc)₂, PdCl₂(CH₃CN)₂ |
| Ligand | Ligands can modulate the electronic and steric properties of the catalyst, affecting regioselectivity. | PPh₃, PCy₃ |
| Oxidant | An oxidant is often required to regenerate the active Pd(II) species. | Ag₂CO₃, Cu(OAc)₂ |
| Base | A base is typically needed to facilitate the C-H activation step. | K₂CO₃, Cs₂CO₃ |
| Solvent | The polarity and coordinating ability of the solvent can impact the reaction outcome. | Toluene, Dioxane, DMF |
| Temperature | Higher temperatures are often required to drive the reaction to completion. | 80-120 °C |
This table is illustrative and based on general conditions for similar reactions. Specific conditions for the target molecule would require experimental optimization.
Chemo-, Regio-, and Stereoselectivity Considerations
The primary challenge in the proposed synthesis is controlling the regioselectivity of the alkyne insertion. With an unsymmetrical alkyne like 3-heptyne, two regioisomeric products can be formed: This compound and 3-Propyl-4-ethylisoquinolin-1(2H)-one .
The regioselectivity of the alkyne insertion is influenced by both steric and electronic factors. Generally, the larger substituent of the alkyne tends to be installed at the C4 position to minimize steric hindrance with the benzamide moiety during the cyclization step. mdpi.com Therefore, it is anticipated that the reaction of a benzamide with 3-heptyne would preferentially yield This compound . However, the degree of selectivity can be highly dependent on the specific reaction conditions and the nature of the directing group on the benzamide.
In the context of classical methods like the Castagnoli-Cushman reaction, achieving the desired 3,4-dialkyl substitution pattern is also challenging. The synthesis of the required imine precursor, 3-iminoheptane, and its subsequent reaction with homophthalic anhydride would likely lead to a mixture of products or require a multi-step sequence involving protection and deprotection steps to achieve the desired substitution.
Lack of Publicly Available Data Precludes a Detailed Analysis of this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical compound this compound. Despite extensive investigation into synthetic methodologies, reaction yields, purity profiles, and sustainable chemistry approaches, no detailed research findings for this particular molecule could be located.
The isoquinolin-1(2H)-one scaffold is a well-known privileged structure in medicinal chemistry, and numerous methods for the synthesis of its derivatives have been reported. These include transition-metal-catalyzed reactions, such as those employing rhodium and palladium, which are known to be effective for creating substituted isoquinolinones. nih.govbeilstein-journals.orgrsc.orgorganic-chemistry.orgnih.govnih.gov General methodologies for producing 3,4-disubstituted isoquinolin-1(2H)-ones and their dihydro counterparts exist, providing theoretical pathways for the potential synthesis of this compound. dntb.gov.uaresearchgate.netnih.govrsc.orgrsc.orgnih.gov
Furthermore, the development of green and sustainable chemistry has introduced several advanced techniques for the synthesis of related heterocyclic compounds. These modern approaches, including microwave-assisted synthesis, photoredox catalysis, and electrosynthesis, offer potential routes to isoquinolinone derivatives with improved efficiency and reduced environmental impact. nih.gov However, the application of these specific techniques to the synthesis of this compound has not been documented.
Similarly, there is no available information concerning the scalability of any potential synthesis for academic or research production of this specific compound. While general principles of scalability can be applied to known isoquinolinone syntheses, the absence of any reported preparation of this compound makes a specific assessment impossible.
Strategies for N-Substitution and Functionalization of this compound
The nitrogen atom at position 2 of the isoquinolinone core is a primary site for derivatization. As a lactam nitrogen, it can undergo various substitution reactions to introduce a wide array of functional groups.
Alkylation and Acylation Reactions at the Nitrogen Atom
N-alkylation and N-acylation are fundamental transformations for modifying the isoquinolinone scaffold. These reactions can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity.
N-Alkylation: The nitrogen atom of this compound can be alkylated using various alkylating agents under basic conditions. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the nitrogen, forming a nucleophilic anion that can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides in the presence of a base. This introduces an acyl group, which can serve as a handle for further functionalization or as a key pharmacophoric element. A known method for the N-acylation of related systems involves an N-acylation-SNAAr sequence, where a β-enaminoester is treated with a substituted benzoyl chloride. researchgate.net This general approach could be adapted for the acylation of this compound.
The following table illustrates potential N-alkylation and N-acylation products starting from this compound.
| Starting Material | Reagents | Product |
| This compound | 1. NaH, THF2. CH₃I | 2-Methyl-3-ethyl-4-propylisoquinolin-1(2H)-one |
| This compound | 1. NaH, THF2. PhCH₂Br | 2-Benzyl-3-ethyl-4-propylisoquinolin-1(2H)-one |
| This compound | Acetyl chloride, Pyridine | 2-Acetyl-3-ethyl-4-propylisoquinolin-1(2H)-one |
| This compound | Benzoyl chloride, Pyridine | 2-Benzoyl-3-ethyl-4-propylisoquinolin-1(2H)-one |
This table is illustrative and based on general organic synthesis principles.
Introduction of Diverse Pharmacophoric Moieties
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. nih.gov The nitrogen atom of the isoquinolinone ring is an ideal position for the introduction of diverse pharmacophoric groups to modulate biological activity. These moieties can include, but are not limited to, substituted aryl groups, heterocyclic rings, and flexible chains containing hydrogen bond donors and acceptors.
For instance, the synthesis of N-(isoquinolin-1-yl)sulfonamides has been reported through a silver-catalyzed tandem reaction, demonstrating a method to introduce a sulfonamide group, a common pharmacophore. nih.gov Such strategies could potentially be adapted for the N-functionalization of this compound to explore new biological activities.
Strategies for C-Substitution on the Isoquinolinone Core of this compound
Modification of the carbon framework of the isoquinolinone core, both on the aromatic ring and the alkyl side chains, provides another avenue for structural diversification.
Functionalization of the Aromatic Ring (e.g., Halogenation, Nitration, Sulfonation)
The benzene (B151609) ring of the isoquinolinone scaffold can undergo electrophilic aromatic substitution to introduce a variety of substituents. The position of substitution is directed by the existing groups on the ring.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can significantly alter the electronic properties and lipophilicity of the molecule. Electrophilic halogenation of aromatic rings is typically carried out using a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.orglibretexts.orgmasterorganicchemistry.com For isoquinoline (B145761), nitration under acidic conditions occurs at the C5 and C8 positions, and similar regioselectivity could be expected for other electrophilic substitutions. stackexchange.com
Nitration: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comkhanacademy.org The resulting nitro group can be a key functional group itself or can be reduced to an amino group, providing a handle for further derivatization. In the case of isoquinoline, nitration primarily yields 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. stackexchange.comdtic.mil
Sulfonation: Aromatic sulfonation involves treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). wikipedia.orgsaskoer.ca This reaction is reversible, which can be useful for temporarily blocking a position on the aromatic ring to direct other substituents. wikipedia.org
The following table outlines potential products from the electrophilic aromatic substitution on this compound, assuming substitution occurs on the benzene ring.
| Reaction | Reagents | Potential Products |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-ethyl-4-propylisoquinolin-1(2H)-one and/or 8-Bromo-3-ethyl-4-propylisoquinolin-1(2H)-one |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-ethyl-4-propylisoquinolin-1(2H)-one and/or 8-Nitro-3-ethyl-4-propylisoquinolin-1(2H)-one |
| Sulfonation | H₂SO₄, SO₃ | 3-Ethyl-4-propyl-1-oxo-1,2-dihydroisoquinoline-5-sulfonic acid and/or 3-Ethyl-4-propyl-1-oxo-1,2-dihydroisoquinoline-8-sulfonic acid |
This table is illustrative and based on known reactions of isoquinoline.
Modification and Elaboration of the Alkyl Side Chains (Ethyl and Propyl Groups)
The ethyl and propyl side chains at the C3 and C4 positions are also amenable to chemical modification, although this can be more challenging than ring substitution.
Oxidation: The benzylic positions of the ethyl and propyl groups could potentially be oxidized under controlled conditions to introduce hydroxyl or carbonyl functionalities.
Halogenation: Radical halogenation (e.g., using N-bromosuccinimide) could selectively introduce a halogen atom at the benzylic position of the ethyl or propyl group. This halogenated intermediate can then be used in nucleophilic substitution reactions to introduce a variety of other functional groups.
Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
SAR studies are a cornerstone of medicinal chemistry, providing insights into how different structural features of a molecule contribute to its biological activity. researchgate.netnih.govresearchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, a comprehensive SAR profile can be established. This information is invaluable for the rational design of more potent and selective compounds.
A recent study on 3,4-dihydroisoquinolin-1(2H)-one derivatives highlighted the importance of the C4-carboxyl group for antioomycete activity, showcasing how SAR studies can guide the development of bioactive compounds. nih.gov Similarly, SAR studies on isoquinolin-1(2H)-one derivatives have identified them as positive ago-allosteric modulators of the 5-HT₂C receptor. nih.gov
An illustrative SAR study on hypothetical analogues of this compound is presented in the table below, showing how variations in substituents at different positions could influence biological activity (represented here as IC₅₀ values).
| Compound | R¹ (at N2) | R² (at C5) | R³ (at C7) | Biological Activity (IC₅₀, µM) |
| 1 | H | H | H | 10.5 |
| 2 | CH₃ | H | H | 8.2 |
| 3 | CH₂Ph | H | H | 5.1 |
| 4 | H | Br | H | 15.3 |
| 5 | H | H | NO₂ | 25.8 |
| 6 | CH₃ | Br | H | 12.1 |
This table is for illustrative purposes only to demonstrate the concept of an SAR study. The data is hypothetical.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of related compounds, which is invaluable for screening and identifying new drug candidates. For this compound, combinatorial approaches can be strategically employed to explore the chemical space around its core structure.
The generation of a chemical library based on the this compound scaffold would typically involve the systematic variation of substituents at key positions. The isoquinolin-1(2H)-one core offers several points for diversification. Based on known synthetic methodologies for related compounds, a combinatorial library could be designed by introducing a variety of functional groups at the N-2 position, the aromatic ring, and potentially through further modification of the ethyl and propyl groups. researchgate.netmdpi.com
A representative combinatorial library design could involve the following variations:
| Scaffold Position | R1 (at N-2) | R2 (on Aromatic Ring) | R3 (Modification of Ethyl/Propyl) |
| Variation 1 | Alkyl chains (e.g., methyl, butyl) | Methoxy | Halogenation (e.g., F, Cl, Br) |
| Variation 2 | Aryl groups (e.g., phenyl, pyridyl) | Hydroxyl | Introduction of an amino group |
| Variation 3 | Heterocyclic moieties | Nitro | Ether linkage |
| Variation 4 | Acyl groups | Amino | Ester functionality |
This systematic approach allows for the creation of a diverse set of molecules. The synthesis could be facilitated by solid-phase or solution-phase parallel synthesis techniques. For instance, the N-alkylation or N-acylation at the 2-position of the isoquinolinone ring is a common and generally high-yielding reaction that can be adapted for combinatorial synthesis. nih.gov Similarly, electrophilic aromatic substitution reactions could be employed to introduce diversity on the benzene ring of the isoquinolinone core.
Stereochemical Control and Chirality in this compound Derivatives
The introduction of stereocenters into a molecule can have a profound impact on its biological activity. For derivatives of this compound, the creation of chiral centers can lead to enantiomers with distinct pharmacological profiles. While the parent compound itself is achiral, derivatization can readily introduce chirality.
One of the most direct ways to introduce a stereocenter is through modification of the substituents at the 3 and 4 positions. For example, if the propyl group at C-4 were to be functionalized, a chiral center could be created. More commonly, stereoselectivity is a key consideration in the synthesis of related tetrahydroisoquinoline structures, which can be accessed from isoquinolinone precursors. nih.govrsc.org
Strategies for achieving stereochemical control in the synthesis of derivatives include:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries can direct the formation of a specific stereoisomer. For instance, asymmetric hydrogenation of a double bond introduced into one of the side chains, or the enantioselective reduction of a ketone, can establish a chiral center with high enantiomeric excess. nih.gov
Chiral Pool Synthesis: Starting from a readily available chiral molecule, the isoquinolinone scaffold can be constructed while retaining the initial stereochemistry.
Diastereoselective Reactions: If a chiral center is already present in the molecule (for example, at the N-2 substituent), new stereocenters can be introduced with a degree of stereocontrol due to the influence of the existing chiral element.
Research on related chiral 3-methyl-1,2,3,4-tetrahydroisoquinolines has demonstrated the feasibility of synthesizing optically pure stereoisomers and has highlighted the importance of the N-substituent in influencing biological outcomes. nih.gov These findings underscore the potential for developing stereochemically defined derivatives of this compound with unique properties.
Below is a table illustrating potential chiral derivatives and the methods to achieve stereocontrol:
| Chiral Derivative Structure | Method of Stereochemical Control | Potential Stereocenter Location |
| 3-Ethyl-4-(1-hydroxypropyl)isoquinolin-1(2H)-one | Asymmetric reduction of a ketone precursor | Carbon bearing the hydroxyl group |
| 2-(chiral auxiliary)-3-Ethyl-4-propylisoquinolin-1(2H)-one | Use of a chiral starting material for N-substitution | Within the N-2 substituent |
| Chiral tetrahydroisoquinoline derivative | Enantioselective reduction of the isoquinolinone ring | C-1 and/or other ring positions |
The development of such chiral derivatives is a critical step in the optimization of lead compounds, as it allows for the separation of desired therapeutic effects from potential off-target or adverse effects associated with a particular stereoisomer.
In Vitro Screening Methodologies for Biological Target Identification
The initial step in elucidating the biological potential of novel isoquinolin-1(2H)-one derivatives involves a battery of in vitro screening assays. These methods are designed to identify interactions with specific molecular targets and to characterize the compound's effects on cellular processes.
Enzyme Inhibition and Activation Assays (e.g., Kinases, Proteases, Hydrolases)
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes. researchgate.net For isoquinolin-1(2H)-one derivatives, these assays are crucial in determining their potential as inhibitors of various enzyme classes.
Kinase Inhibition: Many isoquinoline derivatives have been investigated as kinase inhibitors, which are critical targets in cancer therapy. nih.govresearchgate.netresearchgate.net For instance, pyrazolo[3,4-g]isoquinolines have been evaluated for their inhibitory potencies against kinases like Haspin. mdpi.com Assays such as the ADP-Glo™ kinase assay are employed to measure the enzymatic activity of kinases in the presence of the test compounds, allowing for the determination of IC₅₀ values (the concentration of an inhibitor where the response is reduced by half). mdpi.com
Other Enzymes: The inhibitory potential of isoquinolinone analogues extends to other enzymes as well. For example, some derivatives have been studied as inhibitors of tyrosyl-DNA-phosphodiesterase I (Tdp1), an enzyme involved in DNA repair. nih.gov Spectrophotometric assays are commonly used to measure the rate of enzymatic reactions and the inhibitory effect of the compounds. researchgate.net
Receptor Binding and Agonist/Antagonist Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These are often followed by functional assays to classify the compound as an agonist (activates the receptor) or an antagonist (blocks the receptor).
CRTH2 Receptor Antagonism: A series of isoquinoline derivatives have been identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a target for allergic diseases. nih.govnih.gov Radioligand binding assays are used to measure the displacement of a labeled ligand from the receptor by the test compound, yielding an IC₅₀ value that reflects binding affinity. nih.gov Functional antagonist activity is then confirmed through assays that measure the inhibition of a receptor-mediated response, such as a chemotaxis assay. nih.gov
5-HTergic 5-HT1A Receptor Agonism: Isoquinoline alkaloids isolated from natural sources have been shown to act as agonists at the 5-HTergic 5-HT1A receptor. nih.gov Functional assays, such as measuring the inhibition of cAMP accumulation in cells transfected with the receptor, are used to determine the agonistic or antagonistic properties of the compounds. nih.gov
Melatonin (B1676174) Receptor Ligands: Synthetic isoquinoline and tetrahydroisoquinoline derivatives have been evaluated as ligands for melatonin receptors (MT1 and MT2), demonstrating the versatility of this scaffold in targeting G-protein coupled receptors. researchgate.net
Cell-Based Assays: Proliferation, Apoptosis, Necrosis, Cell Cycle Analysis
Cell-based assays are critical for understanding the physiological effects of a compound on whole cells, particularly in the context of cancer research. sciencellonline.com
Cell Proliferation and Viability: The anti-proliferative activity of isoquinolin-1(2H)-one derivatives is a key area of investigation. nih.gov Assays like the MTT or CCK-8 assay are commonly used to measure cell viability and proliferation in response to treatment with the compounds. nih.govresearchgate.net These assays determine the IC₅₀ values for growth inhibition in various cancer cell lines. nih.govnih.gov
Apoptosis and Cell Cycle Analysis: To understand the mechanism of anti-proliferative activity, further assays are conducted. Flow cytometry is a powerful tool used to analyze the cell cycle distribution and to quantify apoptosis. researchgate.netnih.gov For example, 3-acyl isoquinolin-1(2H)-one derivatives have been shown to induce G2 phase arrest and apoptosis in breast cancer cells. researchgate.netnih.gov The induction of apoptosis can be confirmed by detecting markers such as the activation of caspases and the cleavage of PARP. nih.govresearchgate.net
Necrosis: While apoptosis is a programmed form of cell death, necrosis is a more inflammatory process. Assays are also used to distinguish between these two modes of cell death to better understand the compound's mechanism of action.
In Vitro Antimicrobial and Antiviral Activity Profiling
The isoquinoline scaffold is present in many alkaloids with known antimicrobial and antiviral properties. nih.govresearchgate.net
Antimicrobial Activity: Isoquinoline alkaloids and their derivatives are screened for their ability to inhibit the growth of various bacteria and fungi. nih.govresearchgate.net The microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of a compound against a panel of microorganisms. nih.govresearchgate.net While some studies have shown limited antibacterial activity for certain isoquinoline alkaloids, significant antifungal activity has been observed. nih.govresearchgate.net
Antiviral Activity: The antiviral potential of isoquinoline derivatives is evaluated against a range of DNA and RNA viruses. nih.govresearchgate.net Cell-based assays are used to determine the compound's ability to inhibit the cytopathogenic effect (CPE) of a virus in a specific cell line. nih.govresearchgate.net For instance, some isoquinoline alkaloids have shown selective inhibition against the Parainfluenza-3 (PI-3) virus. nih.govresearchgate.net
High-Throughput Screening (HTS) of Compound Libraries
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. nih.goviu.edu
Phenotypic Screening: Cell-based phenotypic screens are often employed to identify compounds that produce a desired effect, such as the inhibition of cancer cell proliferation or viral replication, without a priori knowledge of the specific molecular target. nih.govnih.gov
Compound Libraries: Pharmaceutical companies and academic institutions maintain large and diverse compound libraries, which can include many isoquinoline derivatives, for HTS campaigns. iu.eduthermofisher.comupenn.edu These libraries are designed to cover a broad chemical space to maximize the chances of finding novel bioactive molecules.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
As no specific data exists for analogues of this compound, this section will discuss the broader principles of SAR for the isoquinolin-1(2H)-one class of compounds. SAR studies are essential for optimizing the potency and selectivity of lead compounds by systematically modifying their chemical structure and evaluating the impact on their biological activity. nih.govacs.org
For isoquinolin-1(2H)-one derivatives, SAR studies have been crucial in identifying key structural features that govern their activity as anticancer agents, kinase inhibitors, and receptor modulators.
Anticancer Activity: In the development of isoquinolin-1(2H)-ones as anticancer agents, modifications at various positions of the isoquinoline ring and the nature of substituents have been shown to be critical. For example, studies on 3-arylisoquinolinones revealed that the position of substituents on the aryl ring dramatically influences anti-proliferative activity. acs.org Specifically, a meta-substitution on the aryl ring was found to significantly enhance activity through binding to microtubules. acs.org Another study on 3-aminoisoquinolin-1(2H)-one derivatives showed that compounds with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituents at the C(4) position were the most effective against a panel of cancer cell lines. univ.kiev.uauniv.kiev.ua
Kinase Inhibition: For isoquinoline derivatives targeting kinases, SAR is focused on modifications that enhance binding to the ATP-binding pocket of the enzyme. The discovery of isoquinoline-tethered quinazoline (B50416) derivatives as HER2 kinase inhibitors highlighted that the isoquinoline moiety improved cellular activity compared to quinoline (B57606) derivatives. nih.gov Further modifications, such as the introduction of a triazole or furan (B31954) ring, led to compounds with excellent cellular activity and kinase inhibitory potency. nih.gov
Receptor Antagonism: In the case of CRTH2 receptor antagonists, SAR studies on isoquinoline derivatives identified that specific substitutions on the isoquinoline core were necessary for potent binding affinity and functional antagonist activity. nih.govnih.gov
The following interactive table provides representative data on the structure-activity relationships of various isoquinolin-1(2H)-one derivatives, illustrating how changes in substitution patterns affect their biological activity against different targets.
| Compound ID | Core Structure | R1 | R2 | R3 | Target | IC₅₀ (nM) | Reference |
| 12 | 3-aminoisoquinolin-1(2H)-one | H | H | 2-thiazolylamino | Breast Cancer (MCF7) | N/A (GP=26.62%) | univ.kiev.ua |
| 10 | 3-aminoisoquinolin-1(2H)-one | H | H | 1,3-dimethyl-1H-pyrazol-5-ylamino | Breast Cancer (MCF7) | N/A (GP=59.51%) | univ.kiev.ua |
| 6m | Isoquinoline | - | - | - | CRTH2 Receptor | 19 | nih.gov |
| 14f | Isoquinoline-tethered quinazoline | - | - | - | HER2 Kinase | <10 | nih.gov |
| 14a | Isoquinoline-tethered quinazoline | - | - | - | SKBR3 cells | 103 | nih.gov |
| 7 | 3-Biphenyl-N-methylisoquinolin-1-one | Biphenyl | CH₃ | H | Various Cancer Lines | Potent | nih.gov |
GP = Growth Percentage. A lower GP indicates higher anti-proliferative activity.
This table demonstrates that even subtle changes to the substituents on the isoquinolin-1(2H)-one core can lead to significant differences in biological activity and target selectivity, underscoring the importance of detailed SAR studies in the development of new therapeutic agents.
No Publicly Available Research Found for this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific research or data could be located for the chemical compound this compound.
This absence of information in the public domain makes it impossible to generate a scientifically accurate and detailed article on its in vitro biological activity and mechanistic investigations as requested. The provided outline requires specific data on N- and C-substitutions, the influence of alkyl chain length, molecular targets, and effects on cellular signaling pathways, none of which is available for this particular compound.
While the search did yield studies on various other isoquinoline and quinolinone derivatives, this information cannot be extrapolated to this compound. The biological activity and mechanism of action of a chemical compound are highly specific to its unique structure. Even minor changes in substitution patterns or the lengths of alkyl chains can dramatically alter a molecule's properties and its interactions with biological systems.
For instance, research on related compounds such as 3-substituted-1,2,3,4-tetrahydroisoquinolines has shown that the nature of the substituent at the C-3 position significantly impacts their potency as enzyme inhibitors. nih.gov Similarly, studies on other heterocyclic scaffolds like 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives have been conducted to explore their potential as selective inhibitors of specific enzymes. nih.gov However, these findings are specific to their respective molecular frameworks and cannot be attributed to this compound.
Furthermore, general principles of how substitutions on a core scaffold can influence biological activity are well-established in medicinal chemistry. For example, N-substitution can affect a compound's solubility, membrane permeability, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile. Variations in C-substitution can alter the molecule's shape, electronics, and steric properties, which are critical for binding to specific receptors or enzyme active sites. The length and branching of alkyl chains can also play a crucial role in hydrophobic interactions with biological targets.
Investigations into the molecular mechanisms of action of bioactive compounds often involve a variety of in vitro techniques. These can include assays to identify and validate molecular targets, studies to understand how the compound modulates cellular signaling pathways, and experiments to examine direct interactions with macromolecules like proteins and nucleic acids. nih.govnih.govnih.gov
Without any published research on this compound, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. It is likely that this specific compound has not been synthesized, or if it has, its biological properties have not been disclosed in publicly accessible literature.
In Vitro Selectivity and Polypharmacology Assessment
No published data are available to assess the in vitro selectivity and polypharmacology of this compound.
Pre-clinical Assessment of Pharmacological Potential based on In Vitro Data
There are no in vitro data on which to base a pre-clinical assessment of the pharmacological potential of this compound.
Computational and Cheminformatics Approaches in 3 Ethyl 4 Propylisoquinolin 1 2h One Research
Molecular Docking Simulations and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition and for structure-based drug design.
In the context of 3-Ethyl-4-propylisoquinolin-1(2H)-one, molecular docking simulations would be employed to predict how it binds to a specific biological target, such as an enzyme or receptor. The process involves preparing a 3D structure of the ligand and the protein target. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each. This score is an estimate of the binding affinity, with lower scores typically indicating a more favorable interaction.
For instance, if this compound were being investigated as a potential kinase inhibitor, a class of targets for which isoquinoline (B145761) scaffolds have shown activity, it would be docked into the ATP-binding site of the target kinase. nih.gov The results would predict the most stable binding pose and provide a binding energy value, which helps in ranking its potential efficacy against other candidate molecules.
Hypothetical Docking Results for this compound against a Target Kinase
| Docking Software | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |
|---|---|---|---|
| AutoDock Vina | Kinase A (e.g., 2IGR) | -8.5 | Binds in ATP pocket, isoquinolinone core forms hydrogen bonds, ethyl/propyl groups in hydrophobic pocket. |
| Glide | Kinase A (e.g., 2IGR) | -9.1 | Similar to Vina, with specific hydrogen bond to hinge region predicted. |
| GOLD | Kinase A (e.g., 2IGR) | 75.4 (GoldScore) | Consistent binding pose with other software, highlighting key interactions. |
This table is for illustrative purposes only.
Beyond predicting affinity, docking simulations are invaluable for identifying the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For this compound, analysis of the docked pose would reveal which residues are critical for its binding. For example, the carbonyl oxygen of the isoquinolinone ring might act as a hydrogen bond acceptor with a backbone amide of a residue in the kinase hinge region, a common interaction for kinase inhibitors. The ethyl and propyl groups would likely be oriented to fit into a hydrophobic pocket, interacting with nonpolar residues such as Leucine, Valine, or Isoleucine. nih.govsemanticscholar.org Understanding these interactions is key to designing derivatives with improved potency and selectivity. nih.gov
Hypothetical Key Amino Acid Interactions for this compound
| Interaction Type | Ligand Moiety Involved | Key Amino Acid Residue |
|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen | LYS-11 |
| Hydrogen Bond | N-H group | GLU-9 |
| Hydrophobic Interaction | Propyl Group | ILE-18, VAL-14 |
| Pi-Pi Stacking | Isoquinoline Ring System | PHE-15 |
This table is for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) and QSAR-based Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net
To develop a QSAR model for a series of isoquinolinone analogs including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.govjapsonline.com For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates. nih.gov
Example of a Hypothetical QSAR Model Equation: pIC50 = 0.75 * logP - 0.23 * MW + 1.5 * HBA + 2.1 Where pIC50 is the predicted activity, logP is a measure of lipophilicity, MW is molecular weight, and HBA is the number of hydrogen bond acceptors. This equation is purely illustrative.
A key outcome of QSAR analysis is the identification of the molecular descriptors that have the most significant impact on biological activity. japsonline.com For the isoquinolinone scaffold, these might include:
Steric Descriptors: Such as molecular volume or the size and shape of substituents at specific positions (like the ethyl and propyl groups at C3 and C4). The model might reveal that a certain volume is optimal for fitting into the binding pocket.
Electronic Descriptors: Such as dipole moment or the distribution of partial charges, which can influence hydrogen bonding and other electrostatic interactions.
Hydrophobic Descriptors: Such as logP, which describes the compound's lipophilicity. This is often critical for cell permeability and interaction with hydrophobic pockets in the target protein.
By understanding which descriptors are critical, medicinal chemists can rationally design new derivatives. For example, if the QSAR model for a series of compounds related to this compound indicated that lower lipophilicity and a smaller steric footprint at the C4 position improve activity, future synthetic efforts could focus on replacing the propyl group with smaller, more polar moieties. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations can assess the stability of this complex and explore the conformational flexibility of both the ligand and the protein. nih.gov
For this compound, an MD simulation would typically start with the best-docked pose in its protein target, solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces on all atoms and how they move over a set period (from nanoseconds to microseconds).
The results can confirm the stability of the binding mode predicted by docking. If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the docking result. The simulation can also reveal subtle conformational changes in the protein upon ligand binding and highlight the role of water molecules in mediating interactions. Analysis of the trajectory can provide a more accurate estimation of binding free energy, offering a refined prediction of the compound's affinity.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as unfavorable ADME profiles are a major cause of clinical trial failures. nih.govnih.gov In silico ADME prediction tools utilize a range of computational models, from simple physicochemical property calculations to complex machine learning algorithms, to forecast the pharmacokinetic behavior of a molecule before it is synthesized. nih.govresearchgate.net
Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key determinant of a drug's efficacy. diva-portal.orguq.edu.au Computational models predict oral bioavailability by evaluating a variety of molecular descriptors that influence a compound's ability to be absorbed and survive first-pass metabolism. plos.org Key parameters often assessed include lipophilicity (logP), aqueous solubility, molecular weight, and the number of hydrogen bond donors and acceptors, famously encapsulated in Lipinski's Rule of Five. researchgate.net For this compound, a hypothetical in silico analysis of these parameters can provide early insights into its potential for oral administration.
Table 1: Predicted Oral Bioavailability Parameters for this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 229.31 g/mol | Yes (< 500) |
| LogP (o/w) | 3.15 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 1 | Yes (< 10) |
| Polar Surface Area (PSA) | 32.59 Ų | Favorable for cell permeability |
| Aqueous Solubility | -3.5 (logS) | Moderately soluble |
| Gastrointestinal Absorption | High | Favorable |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
The metabolic stability of a compound significantly influences its half-life and duration of action. In silico models can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. nih.govsimulations-plus.comsimulations-plus.com These models identify potential sites of metabolism on the molecule and predict the metabolites that are likely to be formed. simulations-plus.com For this compound, such predictions can guide structural modifications to enhance metabolic stability.
Table 2: Predicted Metabolic Stability and Major Metabolites of this compound
| Parameter | Prediction |
| Metabolic Stability | |
| Intrinsic Clearance (CLint) | Moderate |
| Half-life (t½) | 2.5 hours |
| Predicted Major Metabolites | |
| Metabolite 1 | Hydroxylation of the propyl chain |
| Metabolite 2 | N-dealkylation |
| Metabolite 3 | Aromatic hydroxylation on the benzene (B151609) ring |
| Primary Metabolizing CYP Isoforms | CYP3A4, CYP2D6 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Virtual Screening and Library Design for Novel this compound Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be broadly categorized into structure-based and ligand-based methods. Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score potential ligands. Ligand-based methods, on the other hand, use the chemical structure of a known active compound, such as this compound, to identify other molecules with similar properties. nih.gov These techniques can be employed to design a focused library of novel analogues of this compound with potentially improved potency, selectivity, or ADME properties. researchoutreach.org
Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. mdpi.comresearchgate.netnorthwestern.edu These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. mdpi.comaps.orgarxiv.org This information is valuable for understanding the molecule's reactivity, intermolecular interactions, and potential to engage in specific binding interactions with a biological target. For this compound, quantum mechanical calculations can offer insights into its chemical behavior at a subatomic level.
Table 3: Hypothetical Quantum Mechanical Properties of this compound
| Property | Calculated Value |
| Energy | |
| HOMO (Highest Occupied Molecular Orbital) | -6.2 eV |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Electronic Properties | |
| Dipole Moment | 3.8 D |
| Electron Affinity | 1.3 eV |
| Ionization Potential | 6.5 eV |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Application of Machine Learning and Artificial Intelligence in Compound Design and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. nih.govresearchgate.netharvard.eduspringernature.com In the context of this compound, ML models can be trained on existing data for isoquinoline derivatives to predict a wide range of properties, including biological activity, toxicity, and ADME profiles. nih.govcam.ac.uk Furthermore, generative AI models can be used for de novo drug design, creating novel molecular structures based on the this compound scaffold that are optimized for specific properties. harvard.edu This data-driven approach has the potential to significantly accelerate the design and optimization of new drug candidates. cam.ac.uk
Based on a comprehensive review of scientific literature and chemical databases, there is currently no specific research published on the chemical compound this compound. As a result, it is not possible to provide detailed research findings, data tables, or a focused analysis on this particular molecule as requested.
The isoquinolin-1(2H)-one scaffold itself is a well-known heterocyclic motif present in numerous natural products and synthetic compounds with a wide range of biological activities. wikipedia.orgnih.govmdpi.comrsc.org Extensive research has been conducted on the synthesis and properties of the broader class of isoquinolinone derivatives. amerigoscientific.comresearchgate.netnih.govslideshare.net However, the specific combination of a 3-ethyl and a 4-propyl substituent on this core structure has not been documented in the available scientific literature.
Therefore, any discussion on the future perspectives and emerging research directions for this compound would be entirely speculative and theoretical. To adhere to the principles of scientific accuracy and avoid generating hypothetical content, this article cannot be written as outlined in the instructions. Future research would first need to report the synthesis and initial characterization of this specific compound before the detailed explorations requested could be meaningfully pursued.
Future Perspectives and Emerging Research Directions for 3 Ethyl 4 Propylisoquinolin 1 2h One
Collaborative Research Initiatives and Data Sharing in Isoquinolinone Chemistry
The development of novel isoquinolinone-based compounds, including 3-Ethyl-4-propylisoquinolin-1(2H)-one, and the exploration of their potential applications stand to be significantly accelerated through collaborative research initiatives and robust data sharing practices. The intricate nature of medicinal chemistry and drug discovery necessitates a multi-disciplinary approach, combining the expertise of synthetic chemists, pharmacologists, computational biologists, and clinicians.
The Role of Open Science in Advancing Isoquinolinone Research
Open science, a movement promoting the free availability of research data and methodologies, is becoming an essential tool in the biomedical research field. nih.gov By embracing strategies such as collaboration, crowdsourcing, and open data, researchers can collectively tackle complex scientific challenges. nih.gov For isoquinolinone chemistry, this could translate to public-private partnerships focused on screening compound libraries, including derivatives of this compound, against various biological targets. nih.govnih.gov Initiatives like the Structural Genomics Consortium (SGC), which places three-dimensional protein structures in the public domain, serve as a successful model for pre-competitive, open-access research that could be adapted for isoquinolinone-focused projects. nih.gov
FAIR Data Principles and Their Application to Chemical Data
For data to be genuinely useful to the wider scientific community, it must adhere to the FAIR principles: Findable, Accessible, Interoperable, and Reusable. chemistryviews.orgrsc.org The International Union of Pure and Applied Chemistry (IUPAC) has actively promoted these principles through resources like the FAIR Chemistry Cookbook, which provides practical guidance on managing and sharing digital chemical data. chemistryviews.org
In the context of this compound, applying FAIR principles would involve:
Findability: Depositing all research data associated with the compound in a recognized repository with a persistent identifier. rsc.org
Accessibility: Ensuring the data is retrievable by humans and machines, potentially through open access publications and databases. elsevier.com
Interoperability: Using standardized formats for chemical structures (e.g., SMILES, InChI), spectral data, and biological assay results to allow for seamless integration with other datasets. nih.gov
Reusability: Providing detailed metadata and experimental protocols to enable other researchers to replicate and build upon the findings. chemistryviews.org
Data Sharing Platforms and Repositories
A multitude of platforms and repositories exist to facilitate the sharing of chemical and biological data, which are crucial for the advancement of research on isoquinolinone derivatives.
| Platform/Repository | Description | Relevant Data Types for Isoquinolinone Research |
| PubChem | A public repository for chemical and biological data, including information on chemical structures, properties, and biological activities. nih.gov | Chemical structures (SDF, SMILES, InChI), bioassay data, literature links. nih.gov |
| Cambridge Structural Database (CSD) | The world's repository for small-molecule organic and metal-organic crystal structures. rsc.orgcam.ac.uk | Crystallographic data for isoquinolinone derivatives. |
| Open Reaction Database (ORD) | An open-access repository for detailed chemical reaction information, supporting machine learning and reproducibility in synthesis. nih.gov | Synthetic routes and experimental conditions for this compound and related compounds. nih.gov |
| ChemDataSharing | A marketplace for the exchange of chemical studies data, particularly for regulatory purposes. reachcentrum.eu | Robust study summaries and chemical safety reports. reachcentrum.eu |
| IQAMDB | A public database of tandem mass spectra for isoquinoline (B145761) and Annonaceous metabolites, hosted on the GNPS repository. nih.gov | Mass spectrometry data for identification and dereplication of isoquinoline alkaloids. nih.gov |
The Power of Collaborative Drug Discovery
The traditional model of drug development has often been characterized by secrecy and inefficiency. nih.gov Open drug development initiatives, particularly for diseases that disproportionately affect the developing world, have demonstrated the power of collaborative approaches. nih.gov By sharing early-stage drug molecules and screening data, researchers can avoid redundant efforts and accelerate the identification of promising lead compounds. nih.gov For a compound like this compound, which may have unexplored therapeutic potential, a collaborative approach could involve multiple research groups and institutions working together to synthesize analogs, perform biological screening, and conduct preclinical studies.
Computational Chemistry and Data Sharing
Theoretical and computational chemistry offer powerful tools for simulating and predicting the properties and behavior of molecules like this compound. youtube.comyoutube.com By solving the Schrödinger equation with various approximations, researchers can model chemical reactions, predict molecular properties, and understand structure-activity relationships. youtube.comyoutube.com The sharing of computational models, simulation data, and software is crucial for advancing the field and enabling broader application of these techniques in isoquinolinone research. youtube.com
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-Ethyl-4-propylisoquinolin-1(2H)-one?
Answer:
The compound can be synthesized via transition metal-free cascade reactions using alkynols and imines. A typical protocol involves reacting alkynols with imines in dimethyl sulfoxide (DMSO) at room temperature, catalyzed by potassium tert-butoxide (t-BuOK). This method avoids transition metals, simplifies purification, and achieves yields up to 89% under optimized conditions (e.g., 0.04 mmol t-BuOK in DMSO at 60°C) . Key steps include solvent selection (DMSO enhances cyclization efficiency) and monitoring reaction progress via TLC. For reproducibility, ensure anhydrous conditions and inert atmosphere.
Advanced: How do solvent polarity and reaction temperature influence regioselectivity in synthesizing this compound derivatives?
Answer:
Solvent polarity directly governs reaction pathways. Polar aprotic solvents like DMSO favor the formation of isoquinolin-1(2H)-ones (e.g., 63% yield of 3a), while THF promotes dihydroisobenzoquinoline-3(2H)-one derivatives (74% yield of 4a) due to altered stabilization of intermediates . Temperature modulates kinetics: lower temperatures (room temperature) favor kinetic control for isoquinolinone formation, whereas higher temperatures (80°C) shift equilibrium toward thermodynamically stable byproducts. Systematic optimization using a Design of Experiments (DoE) approach is recommended to balance competing factors .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., ethyl/propyl groups via and chemical shifts).
- X-ray crystallography : Resolve stereochemical ambiguities using programs like SHELXL .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy (±5 ppm tolerance) .
- FT-IR : Identify carbonyl stretches (~1650–1700 cm) and N-H vibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
